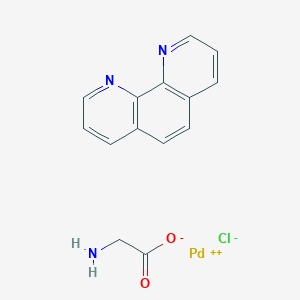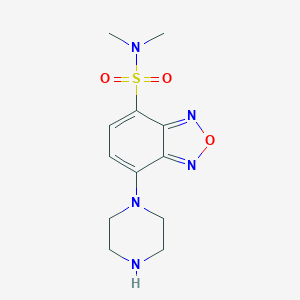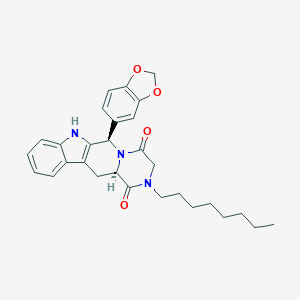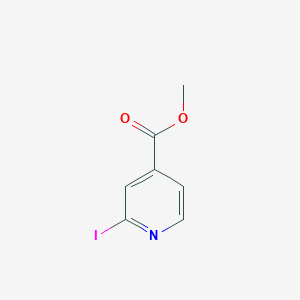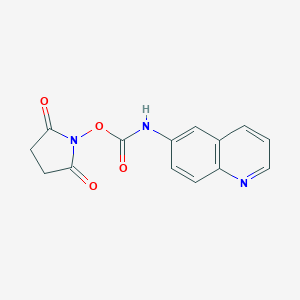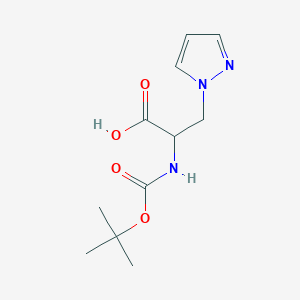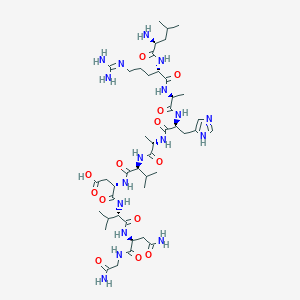
Cadherin Peptide, avian
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadherin Peptide, avian, is a calcium-dependent glycoprotein that plays a crucial role in homophilic cell-cell adhesion. This peptide is involved in the adhesion of cells within tissues, ensuring that cells are bound together. It is particularly significant in the context of neural development and cellular adhesion processes .
準備方法
Synthetic Routes and Reaction Conditions: Cadherin Peptide, avian, is synthesized through solid-phase peptide synthesis (SPPS). The sequence of the peptide is Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, the production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions: Cadherin Peptide, avian, primarily undergoes reactions related to its role in cell adhesion. These include:
Calcium-dependent adhesion reactions: The peptide interacts with calcium ions to facilitate cell-cell adhesion.
Inhibition of cell adhesion: The peptide can inhibit the adhesion of bovine brain microvessel endothelial cells in a dose-dependent manner.
Common Reagents and Conditions:
Calcium ions (Ca2+): Essential for the adhesion process.
Buffer solutions: Used to maintain the pH and ionic strength during reactions.
Major Products: The primary product of these reactions is the formation of stable cell-cell adhesion complexes, which are crucial for maintaining tissue integrity .
科学的研究の応用
Cadherin Peptide, avian, has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modifications.
Biology: Plays a significant role in studying cell adhesion mechanisms and neural development.
Medicine: Investigated for its potential in cancer research, particularly in understanding tumor cell adhesion and metastasis.
Industry: Utilized in the development of biomaterials and tissue engineering applications
作用機序
Cadherin Peptide, avian, exerts its effects through homophilic cell-cell adhesion. The peptide binds to calcium ions, which are essential for its adhesive properties. The binding of calcium ions induces conformational changes in the peptide, allowing it to interact with other cadherin molecules on adjacent cells. This interaction leads to the formation of stable adhesion complexes, which are crucial for maintaining tissue structure and integrity .
類似化合物との比較
E-cadherin (epithelial cadherin): Involved in epithelial cell adhesion.
N-cadherin (neural cadherin): Plays a role in neural cell adhesion.
P-cadherin (placental cadherin): Important for placental cell adhesion.
Uniqueness: Cadherin Peptide, avian, is unique due to its specific sequence and its role in avian species. It is particularly significant in studying avian neural development and cell adhesion mechanisms. Unlike other cadherins, it has a distinct sequence that allows for specific interactions in avian cells .
特性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H75N17O13/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51)/t22-,23-,25-,26-,27-,28-,29-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQWIUMNGZLLJ-YZAJHECDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H75N17O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571080 |
Source


|
| Record name | L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127650-08-2 |
Source


|
| Record name | L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
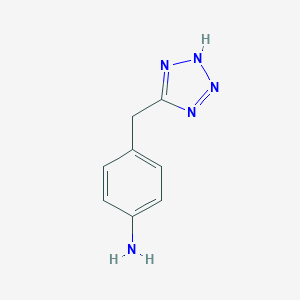
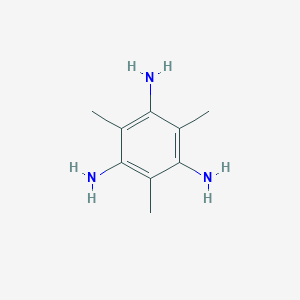
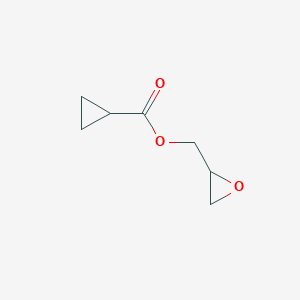
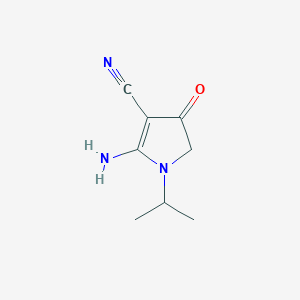
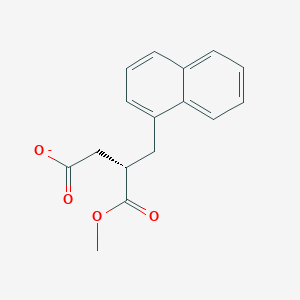
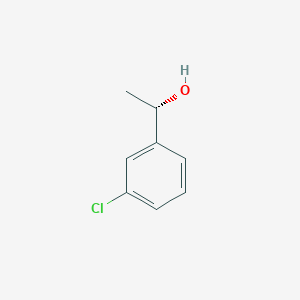
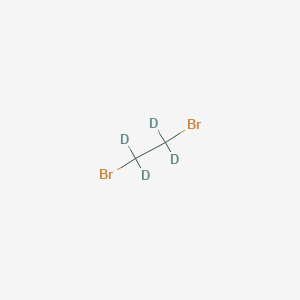
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)
